molecular formula C16H13BrN2O B13952876 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- CAS No. 61554-48-1

4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)-

Cat. No.: B13952876
CAS No.: 61554-48-1
M. Wt: 329.19 g/mol
InChI Key: MVIGBJFUNVNUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring, first synthesized via the Niementowski reaction . The compound 2-bromomethyl-3-(o-tolyl)-4(3H)-quinazolinone features a bromomethyl group at position 2 and an ortho-tolyl (2-methylphenyl) substituent at position 2. This structural modification distinguishes it from the well-known sedative methaqualone (2-methyl-3-(o-tolyl)-4(3H)-quinazolinone) .

The bromomethyl group at position 2 is synthetically accessible through bromination of precursor methyl derivatives or via cyclization of brominated intermediates . Substitutions at position 2 are critical for modulating biological activity, as demonstrated by studies showing that halogenation (e.g., bromo, fluoro) can significantly influence CNS depressant, anticonvulsant, and antimicrobial properties .

Properties

CAS No.

61554-48-1

Molecular Formula

C16H13BrN2O

Molecular Weight

329.19 g/mol

IUPAC Name

2-(bromomethyl)-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H13BrN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3

InChI Key

MVIGBJFUNVNUIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CBr

Origin of Product

United States

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone nucleus is commonly synthesized via cyclization reactions involving anthranilic acid derivatives and formamide or equivalent reagents under acidic or basic conditions. A notable method includes acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes, which proceeds efficiently without the need for oxidants or metal catalysts. This method yields 4(3H)-quinazolinones with high purity and yield (typically above 80%) and is amenable to various substituents on the aromatic ring.

Typical procedure:

  • Mix 2-amino-N-methoxybenzamide (substrate) with an appropriate aldehyde in acetic acid.
  • Stir at room temperature or heat to 100 °C for 0.5 to 3 hours.
  • Upon completion, isolate the intermediate 4(1H)-2,3-dihydroquinazolinone by filtration or extraction.
  • Further treatment with base (e.g., KOH in DMSO at 60 °C) converts the intermediate to the quinazolinone product.

Introduction of the Bromomethyl Group

The bromomethyl substituent at the 2-position is introduced typically by bromination of a methyl or hydroxymethyl precursor. A common reagent is N-bromosuccinimide (NBS), which facilitates bromination under radical conditions (light or radical initiators). This step can be performed after formation of the quinazolinone core or via direct bromination of suitable precursors.

Alternatively, 2-chloromethylquinazolinones can be synthesized from o-anthranilic acids via a one-step reaction in methanol under nitrogen atmosphere, followed by substitution of the chlorine with bromine if needed.

Attachment of the o-Tolyl Group

The o-tolyl group at the 3-position is introduced through Friedel-Crafts type reactions or by using o-tolyl-substituted aldehydes in the cyclocondensation step. The latter approach is more straightforward and avoids additional substitution steps.

In the acid-promoted cyclocondensation method, using o-tolyl aldehyde as the aldehyde component directly yields 3-(o-tolyl) substituted quinazolinones. This method has been shown to produce high yields and excellent regioselectivity.

Detailed Preparation Protocols and Reaction Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Quinazolinone core formation 2-amino-N-methoxybenzamide + o-tolyl aldehyde, AcOH solvent RT to 100 °C 0.5 - 3 h 80-95 Acid-promoted cyclocondensation, no oxidants or metals
Intermediate isolation Addition of cold water, filtration RT - - Precipitates intermediate 4(1H)-2,3-dihydroquinazolinone
Conversion to quinazolinone KOH (3 equiv) in DMSO 60 °C 1.5 h 85-90 Base-promoted elimination
Bromomethylation N-bromosuccinimide (NBS), light or radical initiator RT to reflux 2-4 h 70-85 Radical bromination of methyl or hydroxymethyl precursor
Alternative 2-chloromethyl synthesis o-Anthranilic acid, MeOH, N2 atmosphere RT 2 h 80-90 Followed by halogen exchange if bromomethyl desired

Representative Experimental Procedure (Adapted from Literature)

Synthesis of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- via Acid-Promoted Cyclocondensation

  • Dissolve 2-amino-N-methoxybenzamide (1 mmol) in 4 mL of acetic acid.
  • Add 1.1 mmol of o-tolyl aldehyde to the solution.
  • Heat the mixture at 100 °C for 1-3 hours under stirring.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • After completion, cool the reaction mixture and pour into ice water.
  • Collect the precipitate by filtration and wash with water and a mixture of ethyl acetate/petroleum ether (1:5).
  • Dry the solid in air to obtain the intermediate 4(1H)-2,3-dihydroquinazolinone.
  • Dissolve the intermediate in 10 mL DMSO, add 3 mmol KOH, and heat at 60 °C for 1.5 hours.
  • Pour the reaction mixture into ice water, filter, wash, and dry to yield the quinazolinone product.
  • Perform bromination of the methyl group using N-bromosuccinimide under light irradiation to obtain the 2-bromomethyl derivative.

Analytical and Structural Characterization

The synthesized compound is typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H NMR confirms the presence and position of bromomethyl and o-tolyl groups. For example, methyl protons of the o-tolyl group appear near δ 2.15 ppm.
    • ^13C NMR confirms carbon environments consistent with quinazolinone and substituents.
  • Infrared (IR) Spectroscopy:

    • Characteristic carbonyl stretch near 1680 cm⁻¹ and C=N heterocyclic vibrations.
  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry confirms molecular weight consistent with the bromomethyl-o-tolyl quinazolinone.
  • X-ray Crystallography:

    • Provides detailed structural information including intramolecular hydrogen bonding and dihedral angles between aromatic rings.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Acid-promoted cyclocondensation 2-amino-N-methoxybenzamide + o-tolyl aldehyde Acetic acid, KOH, DMSO RT to 100 °C, 1.5-3 h Metal-free, high yield, mild Requires purified substrates
Radical bromination Quinazolinone methyl precursor N-bromosuccinimide, light RT to reflux, 2-4 h Selective bromination Requires radical initiator
One-step halomethylation from o-anthranilic acid o-Anthranilic acid MeOH, N2 atmosphere RT, 2 h Simple, scalable May require halogen exchange for bromomethyl

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The o-tolyl group can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, and other substituted derivatives.

    Oxidation and Reduction: Formation of alcohols, ketones, and other oxidized or reduced products.

    Coupling Reactions: Formation of biaryl compounds and other coupled products.

Scientific Research Applications

4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methaqualone (2-Methyl-3-(o-tolyl)-4(3H)-quinazolinone)

  • Key Differences: Methaqualone lacks bromine, featuring a methyl group at position 2. It is a benchmark sedative-hypnotic agent with GABA-A receptor modulation .
  • However, methaqualone’s methyl group contributes to metabolic hydroxylation pathways, forming active metabolites like 6-hydroxymethaqualone .

2-Fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone

  • Key Differences : Fluorine’s smaller size and higher electronegativity result in distinct pharmacokinetics.
  • Activity Comparison : In murine models, the fluoromethyl derivative showed 3–7× stronger muscle relaxant activity than bromomethyl analogs but lower anti-cardiazol (anticonvulsant) activity (ED₅₀ = 56.1 mg/kg vs. bromomethyl analog’s ED₅₀ = 15.7 mg/kg) .

6-Bromo-2-methyl-3-(substituted phenyl)-4(3H)-quinazolinones

  • Key Differences : Bromine at position 6 instead of 2.
  • Activity Comparison : These derivatives exhibit potent antimicrobial (MIC = 8–64 μg/mL against S. aureus and E. coli) and anti-inflammatory activity (58–67% inhibition of protein denaturation) . The 2-bromomethyl analog’s activity in these domains remains unexplored but may differ due to substituent positioning.

CNS Activity

  • GABA-A Receptor Interaction : Methaqualone and its analogs act as GABA-A receptor agonists. Bromine’s electronegativity may enhance binding affinity compared to methyl, but this remains unverified experimentally .
  • Neurotoxicity : Bromine’s bulk could increase neurotoxic side effects, as seen in halogenated CNS depressants .

Metabolic Stability

  • Methaqualone undergoes hepatic metabolism via epoxide-diol pathways, producing hydroxylated metabolites . Bromine’s presence may redirect metabolism toward debromination or glutathione conjugation, altering half-life and toxicity .

Biological Activity

4(3H)-Quinazolinone derivatives, particularly those with specific substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 4(3H)-quinazolinone, 2-bromomethyl-3-(o-tolyl)- is noteworthy for its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its antibacterial, anticancer, and anticonvulsant properties through various studies and research findings.

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely linked to their chemical structure. The 2-bromomethyl and 3-(o-tolyl) substituents play crucial roles in modulating the pharmacological effects of the compound.

Key Findings:

  • Antibacterial Activity : A study demonstrated that quinazolinone derivatives exhibit potent antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The binding affinity to penicillin-binding proteins (PBPs) is a critical factor in their mechanism of action.
  • Anticancer Activity : Research indicates that certain derivatives show significant cytotoxicity against cancer cell lines. For example, compounds with dual inhibitory effects on EGFR and VEGFR-2 kinases have been synthesized, showcasing promise in cancer treatment .
  • Anticonvulsant Activity : Quinazolinones have been reported to exhibit anticonvulsant properties, comparable to established medications like phenobarbital . This activity is particularly relevant for developing new treatments for epilepsy.

Biological Activities Overview

The following table summarizes the biological activities of various derivatives of 4(3H)-quinazolinone, including the compound of interest:

CompoundBiological ActivityReference
4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)-Antibacterial against MRSA
Compound 73Synergistic antibacterial activity with piperacillin-tazobactam
6-bromo-2-(phenylamino)quinazolin-4(3H)-oneAntifungal activity
2-thioxoquinazolin-4-onesAnticancer activity against multiple cell lines
Methaqualone analogsAnticonvulsant activity

Case Studies and Research Findings

  • Antibacterial Efficacy : A comprehensive study on the SAR of quinazolinones revealed that modifications at the R1 and R2 positions significantly influence antibacterial potency. For instance, compounds with specific hydroxyl or carboxyl groups exhibited enhanced efficacy against MRSA .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various quinazolinone derivatives against cancer cell lines such as breast and liver cancer. Compounds demonstrated significant activity compared to standard treatments, indicating their potential as anticancer agents .
  • Pharmacokinetic Properties : The pharmacokinetics of several quinazolinones were evaluated in animal models, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Notably, some compounds exhibited low clearance rates and high oral bioavailability, making them suitable candidates for further development .

Q & A

Q. What are the common synthetic routes for preparing 2-bromomethyl-3-(o-tolyl)-4(3H)-quinazolinone?

The compound is typically synthesized via cyclocondensation reactions. For example, ammonium chloride-catalyzed solvent-free methods involve reacting methyl 2-acylaminobenzoates with amine hydrochlorides and phosphorus pentoxide (P₂O₅) under high temperatures (180°C). This one-pot approach minimizes solvent use and achieves yields up to 88% . Alternative methods include using N,N-dimethylcyclohexylamine as a catalyst, followed by alkaline extraction and recrystallization .

Q. How is structural characterization performed for 4(3H)-quinazolinone derivatives?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., bromomethyl and o-tolyl groups) via chemical shifts (e.g., δ 2.65 ppm for methyl groups in 3-octyl derivatives) .
  • X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings .
  • IR spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹) and heterocyclic C=N vibrations .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

These compounds exhibit anticonvulsant , antibacterial , anti-inflammatory , and anti-HIV properties. For instance, 2-bromomethyl-3-(o-tolyl) derivatives show potent anticonvulsant activity in rodent models, particularly against maximal electroshock (MES)-induced seizures . Broad-spectrum antimicrobial activity is linked to the bromomethyl group’s electrophilic reactivity .

Advanced Research Questions

Q. How can synthetic yields of 2-bromomethyl-3-(o-tolyl)-4(3H)-quinazolinone be optimized?

  • Catalyst selection : Replace ammonium chloride with P₂O₅-amine mixtures to enhance cyclization efficiency .
  • Solvent-free conditions : Reduce side reactions and improve purity (e.g., >95% by HPLC) .
  • Temperature control : Maintain 180°C for 45 minutes to ensure complete ring closure while avoiding decomposition .

Q. What structural features govern the anticonvulsant activity of 2-bromomethyl-3-(o-tolyl) derivatives?

  • Ortho-substituted aryl groups : The o-tolyl moiety enhances lipid solubility, improving blood-brain barrier penetration .
  • Bromomethyl group : Acts as a leaving group, enabling covalent interactions with neuronal ion channels (e.g., GABA receptors) .
  • Hybrid derivatives : Combining quinazolinone cores with pyridyl or furanyl groups increases potency but may elevate neurotoxicity .

Q. How can contradictory bioactivity data between studies be resolved?

  • Purity validation : Use HPLC to rule out impurities from incomplete bromomethylation or solvent residues .
  • Assay standardization : Compare MIC (minimum inhibitory concentration) values across consistent bacterial strains (e.g., S. aureus ATCC 25923) .
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to explain variations in in vivo efficacy .

Q. What computational strategies support SAR studies for quinazolinone derivatives?

  • Molecular docking : Predict binding to targets like protein tyrosine phosphatase 1B (PTP1B) using AutoDock Vina .
  • QSAR modeling : Correlate logP values with anticonvulsant ED₅₀ data to prioritize hydrophobic substituents .
  • DFT calculations : Analyze electron density maps to optimize bromomethyl group reactivity .

Q. What analytical challenges arise in quantifying 2-bromomethyl-3-(o-tolyl)-4(3H)-quinazolinone in biological matrices?

  • Matrix interference : Use solid-phase extraction (SPE) to isolate the compound from plasma proteins .
  • Degradation products : Monitor hydrolytic debromination via LC-MS/MS (e.g., m/z 270 → 192 transitions) .
  • Sensitivity limits : Employ fluorescence detection for low-concentration samples (LOD ~0.1 ng/mL) .

Methodological Considerations

Q. How to design hybrid derivatives with enhanced anti-inflammatory activity?

  • Scaffold hopping : Integrate thiazolidinone or morpholinyl groups at position 6 to target COX-2 inhibition .
  • Prodrug strategies : Introduce acetate esters at the 4-oxo position to improve oral bioavailability .

Q. What techniques validate target engagement in anticancer studies?

  • Western blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) in treated cancer cell lines .
  • Flow cytometry : Assess cell cycle arrest (e.g., G1 phase) in leukemia models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.